molecular formula C13H10ClNO3 B7644465 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide

6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide

Cat. No. B7644465
M. Wt: 263.67 g/mol
InChI Key: SZBFASTUWZAXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide, also known as CPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It may also disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and reactive oxygen species, while increasing the activity of antioxidant enzymes. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain bacterial and fungal strains. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide in lab experiments is its broad range of potential applications, from medicine to agriculture. It is also relatively easy to synthesize and has shown low toxicity in animal studies. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on 6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is to explore its potential applications in agriculture, particularly as a pesticide. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.

Synthesis Methods

6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-hydroxyacetophenone with ethyl chloroacetate, followed by the addition of ammonium acetate and propargyl bromide. The resulting product is then cyclized using trifluoroacetic acid and chlorinated using thionyl chloride to obtain this compound.

Scientific Research Applications

6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to be effective against certain bacterial and fungal infections. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.

properties

IUPAC Name

6-chloro-4-oxo-N-prop-2-enylchromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-2-5-15-13(17)12-7-10(16)9-6-8(14)3-4-11(9)18-12/h2-4,6-7H,1,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFASTUWZAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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